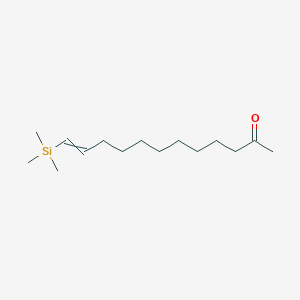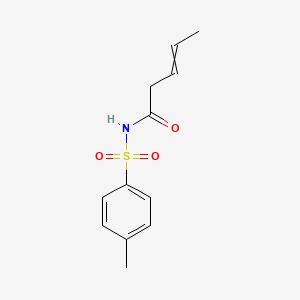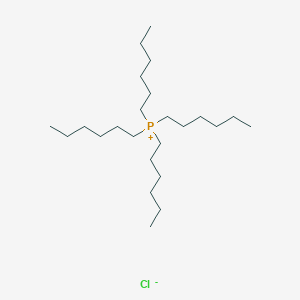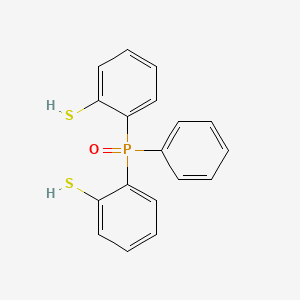![molecular formula C22H40O2SSi B14305177 tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane CAS No. 116204-89-8](/img/structure/B14305177.png)
tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane: is a complex organic compound that features a tert-butyl group, a methoxy group, a phenylsulfanyl group, and a dimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the tert-butyl group: This can be achieved through the reaction of isobutylene with a suitable catalyst.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.
Attachment of the phenylsulfanyl group: This can be done through a nucleophilic substitution reaction where a phenylsulfanyl group is introduced to an appropriate intermediate.
Formation of the dimethylsilane group: This involves the reaction of a silane precursor with dimethylchlorosilane under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxy group or the phenylsulfanyl group, potentially converting them to hydroxyl or thiol groups, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, where groups such as the methoxy or phenylsulfanyl can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide or thiophenol can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups. Biology : It may serve as a probe or reagent in biochemical studies, especially those involving sulfanyl groups. Medicine Industry : The compound can be used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane involves its interaction with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the methoxy and dimethylsilane groups can influence the compound’s reactivity and stability. The tert-butyl group provides steric hindrance, affecting the compound’s overall behavior in chemical reactions.
類似化合物との比較
Similar Compounds
tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}trimethylsilane: Similar structure but with a trimethylsilane group instead of dimethylsilane.
tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}ethylsilane: Similar structure but with an ethylsilane group.
Uniqueness
- The presence of the dimethylsilane group in tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane provides unique steric and electronic properties that can influence its reactivity and applications.
- The combination of methoxy, phenylsulfanyl, and tert-butyl groups in a single molecule offers a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
116204-89-8 |
|---|---|
分子式 |
C22H40O2SSi |
分子量 |
396.7 g/mol |
IUPAC名 |
tert-butyl-(9-methoxy-9-phenylsulfanylnonoxy)-dimethylsilane |
InChI |
InChI=1S/C22H40O2SSi/c1-22(2,3)26(5,6)24-19-15-10-8-7-9-14-18-21(23-4)25-20-16-12-11-13-17-20/h11-13,16-17,21H,7-10,14-15,18-19H2,1-6H3 |
InChIキー |
GGJJCSYXVNTUMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCC(OC)SC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


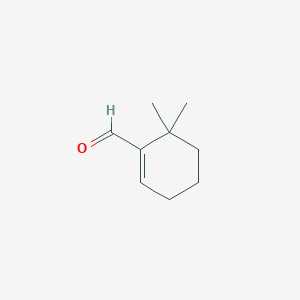
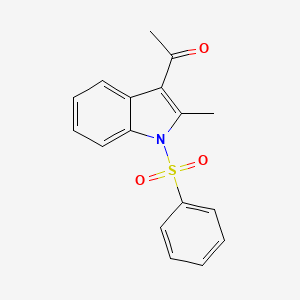
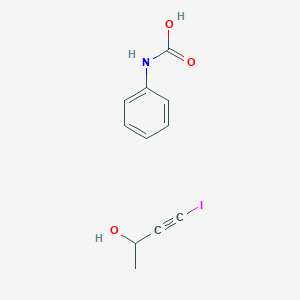
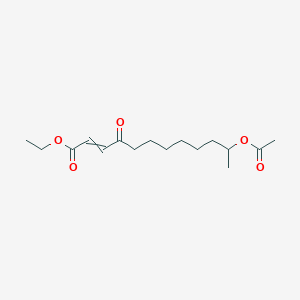
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
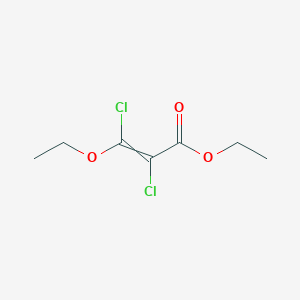
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
